Trifluoro(prop-1-en-2-yl)borate
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Overview
Description
It is a white to off-white solid that is soluble in methanol . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(prop-1-en-2-yl)borate can be synthesized through several methods. One common method involves the reaction of isopropenylboronic acid with potassium fluoride in a suitable solvent . Another method includes the reaction of potassium fluoride with isopropenylboronic acid in methanol . The reaction conditions typically involve maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(prop-1-en-2-yl)borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and solvents such as methanol and water . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various boronic acids, boranes, and substituted borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trifluoro(prop-1-en-2-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which trifluoro(prop-1-en-2-yl)borate exerts its effects involves the coordination of the borate group with various molecular targets. In Suzuki-Miyaura coupling reactions, the borate group coordinates with palladium catalysts, facilitating the formation of carbon-carbon bonds . The π-coordination of the trifluoroborate enhances the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium allyltrifluoroborate: Similar in structure but with an allyl group instead of an isopropenyl group.
Potassium trifluoro(prop-2-en-1-yl)borate: Similar in structure but with a different position of the double bond.
Uniqueness
Trifluoro(prop-1-en-2-yl)borate is unique due to its specific reactivity and stability in various chemical reactions. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency and selectivity makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
trifluoro(prop-1-en-2-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3/c1-3(2)4(5,6)7/h1H2,2H3/q-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZIIOQPCDSFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)C)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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